11-Oxo-alpha-amyrin
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Overview
Description
. This compound is part of the larger class of pentacyclic triterpenoids, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-amyrin and its derivatives, including 11-Oxo-alpha-amyrin, can be accomplished starting from easily accessible starting materials such as oleanolic acid and ursolic acid . The synthetic route involves selective iodation and reduction processes. For alpha-amyrin, a different synthetic approach is required, which allows for medium-to-large scale production .
Industrial Production Methods: Industrial production of triterpenoids like this compound often involves the extraction from natural sources, such as Leonurus japonicus. advancements in metabolic engineering have enabled the production of these compounds in microbial hosts like Saccharomyces cerevisiae . This method involves introducing the entire biosynthetic pathway of the desired triterpenoid into the microbial host, allowing for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 11-Oxo-alpha-amyrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to produce derivatives with specific properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation of the compound.
Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced derivatives. These derivatives can exhibit different biological activities and are often used in further scientific research and pharmaceutical applications.
Scientific Research Applications
11-Oxo-alpha-amyrin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique triterpenoid structure and potential as a precursor for synthesizing other complex molecules . In biology, it is investigated for its role in plant metabolism and its potential as a natural product with various bioactivities .
In medicine, this compound is explored for its anti-inflammatory, anti-cancer, and antimicrobial properties . It has shown significant urease inhibitory potential and antibacterial activity against pathogens like Salmonella typhi and Proteus mirabilis . In the industry, it is used in the development of pharmaceuticals, cosmetics, and nutraceuticals due to its diverse biological activities .
Mechanism of Action
The mechanism of action of 11-Oxo-alpha-amyrin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammation, cell proliferation, and microbial growth . For example, it has been shown to interact with the cannabinoid system, contributing to its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
11-Oxo-alpha-amyrin is similar to other triterpenoids such as alpha-amyrin, beta-amyrin, and oleanolic acid . it is unique in its specific structure and the presence of an oxo group at the 11th position, which contributes to its distinct biological activities . Other similar compounds include 11-Oxo-beta-amyrin and glycyrrhetinic acid, which share structural similarities but differ in their specific functional groups and biological effects .
Conclusion
This compound is a versatile triterpenoid with significant potential in various scientific and industrial applications. Its unique structure and diverse biological activities make it a valuable compound for further research and development in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C30H48O2 |
---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(1S,2R,4aR,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-1,2,4a,6a,6b,9,9,12a-octamethyl-1,2,3,4,5,6,6a,7,8,8a,10,11,12,14b-tetradecahydropicen-13-one |
InChI |
InChI=1S/C30H48O2/c1-18-9-12-27(5)15-16-29(7)20(24(27)19(18)2)17-21(31)25-28(6)13-11-23(32)26(3,4)22(28)10-14-30(25,29)8/h17-19,22-25,32H,9-16H2,1-8H3/t18-,19+,22+,23+,24+,25-,27-,28+,29-,30-/m1/s1 |
InChI Key |
UHBYXZSSQWLZHC-PGAMCGFJSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C |
Canonical SMILES |
CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C |
Origin of Product |
United States |
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